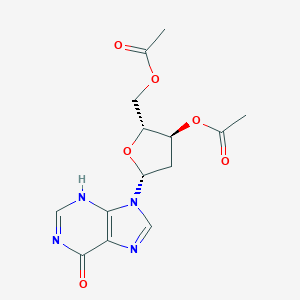
1-Bromo-3-cloro-2-metilpropano
Descripción general
Descripción
1-Bromo-3-chloro-2-methylpropane is an organic compound with the molecular formula C₄H₈BrCl. It is a colorless to almost colorless liquid with a molecular weight of 171.46 g/mol . This compound is used in various chemical synthesis processes and has applications in different fields, including chemistry and industry.
Aplicaciones Científicas De Investigación
1-Bromo-3-chloro-2-methylpropane is used as a reagent in the synthesis of various chemical compounds. It is particularly valuable in the preparation of N-substituted oxazolo[5,4-b]pyridin-2(1H)-ones, which are a new class of non-opiate antinociceptive agents . This compound’s versatility makes it useful in different research areas, including organic synthesis and medicinal chemistry.
Mecanismo De Acción
Target of Action
1-Bromo-3-chloro-2-methylpropane is an alkyl halide, a class of compounds that primarily target nucleophiles in organic reactions . Nucleophiles are species that donate an electron pair to form a chemical bond, and they play a crucial role in many biochemical reactions.
Mode of Action
The compound undergoes nucleophilic substitution reactions, specifically the S_N2 mechanism . In this single-step reaction, bond-forming and bond-breaking occur simultaneously. The nucleophile, being an electron-rich species, attacks the electrophilic carbon from the back side relative to the location of the leaving group . This backside attack results in an inversion of the stereochemical configuration at the central carbon .
Result of Action
The result of the action of 1-Bromo-3-chloro-2-methylpropane is the formation of a new bond with the nucleophile and the expulsion of the leaving group . This can lead to the creation of a new organic compound. The exact molecular and cellular effects would depend on the specific biochemical context in which the reaction occurs.
Action Environment
The rate of the S_N2 reaction involving 1-Bromo-3-chloro-2-methylpropane is significantly influenced by the solvent in which the reaction takes place . Protic solvents, such as water or alcohols, decrease the power of the nucleophile due to strong hydrogen-bond interactions . Therefore, the compound’s action, efficacy, and stability can be influenced by environmental factors such as the solvent conditions and temperature.
Métodos De Preparación
1-Bromo-3-chloro-2-methylpropane can be synthesized through several methods. One common method involves the reaction of 1-bromo-3-chloropropane with a methylating agent such as methyl bromide or methyl iodide . The reaction typically occurs under controlled conditions to ensure the desired product is obtained.
In industrial settings, the production of 1-Bromo-3-chloro-2-methylpropane may involve more efficient and scalable processes. These methods often utilize advanced techniques and equipment to achieve high yields and purity levels.
Análisis De Reacciones Químicas
1-Bromo-3-chloro-2-methylpropane undergoes various chemical reactions, including substitution and elimination reactions.
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the bromine or chlorine atom is replaced by another nucleophile. Common reagents for these reactions include sodium hydroxide or potassium hydroxide.
Elimination Reactions: It can also undergo elimination reactions to form alkenes.
The major products formed from these reactions depend on the specific conditions and reagents used.
Comparación Con Compuestos Similares
1-Bromo-3-chloro-2-methylpropane can be compared with other similar compounds, such as 1-bromo-2-chloro-4-methylpentane and tert-butyl bromide . These compounds share similar structural features but differ in their reactivity and applications. For instance, tert-butyl bromide is commonly used as a standard reagent in synthetic organic chemistry due to its stability and reactivity .
Similar Compounds
- 1-Bromo-2-chloro-4-methylpentane
- tert-Butyl bromide
- 1-Chloro-3-bromo-2-methylpropane
- 1-Chloro-2-methyl-3-bromopropane
1-Bromo-3-chloro-2-methylpropane stands out due to its specific applications in the synthesis of non-opiate antinociceptive agents and its unique reactivity in substitution and elimination reactions.
Propiedades
IUPAC Name |
1-bromo-3-chloro-2-methylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8BrCl/c1-4(2-5)3-6/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDOQFPDSUOLGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCl)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40871175 | |
| Record name | 1-Bromo-3-chloro-2-methylpropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40871175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6974-77-2 | |
| Record name | 1-Bromo-3-chloro-2-methylpropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6974-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-3-chloro-2-methylpropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006974772 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6974-77-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21695 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Bromo-3-chloro-2-methylpropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40871175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-3-chloro-2-methylpropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.477 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Azabicyclo[3.3.0]octane hydrochloride](/img/structure/B103870.png)

![2-(Piperidin-4-YL)-1H-benzo[D]imidazole](/img/structure/B103876.png)










